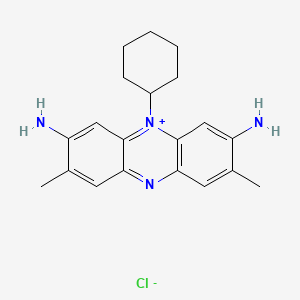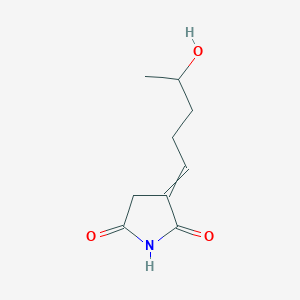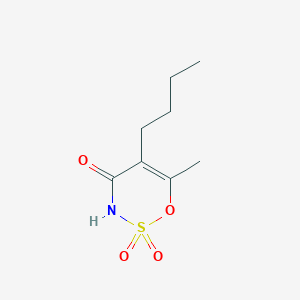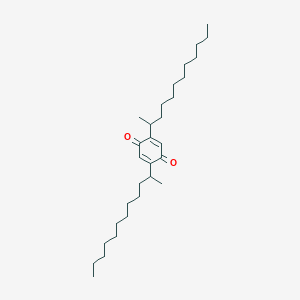![molecular formula C20H27NO2 B14368514 2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) CAS No. 90530-67-9](/img/structure/B14368514.png)
2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) is a chemical compound known for its unique structure and properties It is characterized by the presence of a diphenylbutan-2-yl group linked to an azanediyl group, which is further connected to two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) typically involves the reaction of 1,1-diphenylbutan-2-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) may involve large-scale batch or continuous processes. The use of advanced reactors and separation techniques ensures the efficient production of the compound with minimal impurities. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ethan-1-ol groups can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(1,3-Diphenylpropan-2-yl)azanediyl]di(ethan-1-ol): Similar structure but with a different alkyl chain length.
2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)–hydrogen chloride (1/1): A hydrochloride salt form of the compound.
Uniqueness
2,2’-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
90530-67-9 |
|---|---|
Fórmula molecular |
C20H27NO2 |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
2-[1,1-diphenylbutan-2-yl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C20H27NO2/c1-2-19(21(13-15-22)14-16-23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20,22-23H,2,13-16H2,1H3 |
Clave InChI |
DOMYTUZDUVAWSI-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C1=CC=CC=C1)C2=CC=CC=C2)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methoxyphenyl)prop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14368432.png)

![2-[(Propan-2-yl)oxy]-1,3,2-dithiaborolane](/img/structure/B14368441.png)

![N-[4-Ethoxy-3-methyl-5-(prop-2-en-1-yl)phenyl]butanamide](/img/structure/B14368454.png)


![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)



![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)


